(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid
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Overview
Description
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid is a compound known for its role as a selective agonist for group II metabotropic glutamate receptors. This compound has been studied for its potential neuroprotective effects, particularly in the context of epilepsy and other neurological disorders .
Preparation Methods
The synthesis of (2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid involves several steps. One method starts with L-aspartic acid, which undergoes selective esterification to form L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester. Subsequent steps include intramolecular ring closing, decarboxylation, esterification, selective carbonyl reduction, and nucleophilic substitution to finally yield the target compound . This method is advantageous for its high selectivity and yield, making it suitable for industrial production.
Chemical Reactions Analysis
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Selective reduction reactions can be performed to modify the functional groups.
Scientific Research Applications
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in modulating neurotransmitter systems.
Mechanism of Action
The compound exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors. This activation inhibits the NADPH-oxidase dependent reactive oxygen species system, thereby reducing oxidative stress and neuronal damage. The molecular targets include metabotropic glutamate receptors, and the pathways involved are related to the modulation of neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid can be compared with other similar compounds such as:
(2R,4R)-4-methyl-2-pipecolic acid: Both compounds share similar synthetic routes and functional groups but differ in their specific biological activities.
(2R,4R)-2-alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids: These compounds are also used in pharmaceutical research but have different target pathways and therapeutic applications.
Biological Activity
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains two carboxylic acid groups and an amino group, which facilitate its participation in various biochemical processes. Its stereochemistry, particularly the (2R,4R) configuration, is crucial for its biological activity and interaction with biological macromolecules.
The biological activity of this compound primarily involves its role as a modulator of neurotransmitter systems. It has been studied for its effects on glutamate receptors, which are vital for synaptic transmission and neuronal communication. The compound's ability to influence these systems positions it as a candidate for research into treatments for neurodegenerative diseases and psychiatric disorders .
Pharmacological Potential
Research indicates that this compound may act as a pharmacophore, meaning it can interact with specific receptors to elicit desired therapeutic effects. Its structural characteristics allow it to selectively target certain biological pathways while minimizing off-target effects. This selectivity is particularly important in drug design to enhance efficacy and reduce side effects .
Interaction Studies
Interaction studies have shown that this compound binds to various receptors and enzymes. Techniques such as radiolabeled binding assays and molecular docking simulations have been employed to elucidate its binding affinity and mechanism of action. These studies provide insights into how the compound can be utilized in therapeutic contexts .
Comparative Analysis of Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
L-glutamic Acid | Contains an amino group and two carboxyl groups | Naturally occurring neurotransmitter |
1-Amino-2-pyrrolidinecarboxylic Acid | Similar pyrrolidine structure | Less sterically hindered than the target compound |
3-Amino-1-pyrrolidinecarboxylic Acid | Contains one amino and one carboxyl group | Different stereochemistry affects activity |
5-Aminolevulinic Acid | Contains an amino group and multiple carboxyl groups | Used in photodynamic therapy |
The table illustrates how this compound stands out due to its specific stereochemistry and functional groups that enhance its therapeutic potential .
Neuroprotective Effects
A study investigating the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death in models of excitotoxicity. The compound was shown to modulate glutamate receptor activity, thereby protecting neurons from damage associated with excessive glutamate signaling .
Psychiatric Disorder Research
Another research focus has been on the potential of this compound in treating psychiatric disorders such as depression and anxiety. Preclinical studies suggest that this compound may enhance synaptic plasticity and improve mood-related behaviors in animal models .
Properties
CAS No. |
213619-99-9 |
---|---|
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-2-10-4-8(9,7(13)14)3-5(10)6(11)12/h5H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,8-/m1/s1 |
InChI Key |
IDVBYGZWDIPMSF-SVGQVSJJSA-N |
Isomeric SMILES |
CCN1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N |
Canonical SMILES |
CCN1CC(CC1C(=O)O)(C(=O)O)N |
Origin of Product |
United States |
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